溴氯酚

描述

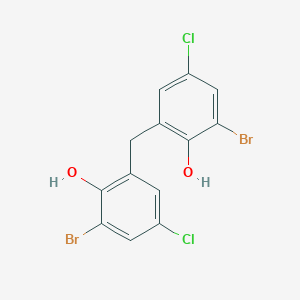

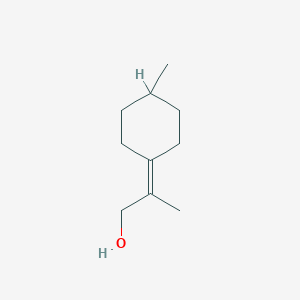

2,2'-Methylenebis(6-bromo-4-chlorophenol) is a compound that is structurally related to various phenolic derivatives, which are known for their diverse range of biological activities and applications in material science. While the specific compound is not directly discussed in the provided papers, the related structures and their properties can give insights into the behavior and characteristics of 2,2'-Methylenebis(6-bromo-4-chlorophenol).

Synthesis Analysis

The synthesis of related compounds involves the formation of bonds between aromatic rings and various substituents. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves the introduction of chloro groups to the phenyl ring, which could be analogous to the synthesis of 2,2'-Methylenebis(6-bromo-4-chlorophenol) where bromo and chloro substituents are introduced to the phenolic rings . The synthesis process is likely to involve careful control of reaction conditions to ensure the correct placement of substituents.

Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by the presence of aromatic rings and the substituents attached to them. The dihedral angles between the rings and the orientation of the substituents can significantly affect the properties of the compound. For example, in the compound 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol, the dihedral angle between the 2-chlorophenyl and phenol rings is 87.4°, and the hydroxy groups are in a gauche conformation to each other . This information suggests that in 2,2'-Methylenebis(6-bromo-4-chlorophenol), the arrangement of the bromo and chloro substituents and the methylene bridge would influence its molecular geometry and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of phenolic compounds is often associated with the functional groups present. The compound 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol forms complexes with various metals, indicating that the phenolic oxygen and the azomethine nitrogen atoms can act as bidentate ligands . This suggests that 2,2'-Methylenebis(6-bromo-4-chlorophenol) may also participate in coordination chemistry, potentially forming complexes with metals due to the presence of phenolic oxygens.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of halogen substituents, such as bromo and chloro groups, can affect the compound's polarity, boiling point, and melting point. The intermolecular interactions, such as hydrogen bonding, observed in the crystal structure of related compounds, indicate that 2,2'-Methylenebis(6-bromo-4-chlorophenol) may also exhibit significant intermolecular forces, which would influence its solubility and stability . The spectral data from related compounds provide a basis for predicting the spectroscopic properties of 2,2'-Methylenebis(6-bromo-4-chlorophenol), which would be useful for its identification and characterization .

科学研究应用

抗菌和杀菌特性

溴氯酚具有强大的抗菌活性,广泛用于杀菌目的。它已被评估其基因毒性和杀灭细菌或抑制细菌生长的功效。这使得它成为开发医疗保健环境消毒剂和洗手液的宝贵化合物,在医疗保健环境中保持无菌环境至关重要 .

毒理学评估

已进行研究以评估溴氯酚的毒理学概况。在斯普拉格-道利大鼠等动物模型中进行的单剂量和重复剂量口服毒性、基因毒性和皮肤应用研究,提供了关于这种化合物的安全剂量水平和潜在副作用的见解。此类评估对于确保溴氯酚在消费产品中使用时的安全性至关重要 .

化妆品行业应用

作为一种化妆品防腐剂,溴氯酚有助于防止化妆品中微生物的生长,从而延长其保质期。已进行药代动力学和皮肤吸收研究,以了解该化合物在涂抹到皮肤上的行为方式,这对于确认其在化妆品配方中的适用性和安全性至关重要 .

药代动力学研究

了解溴氯酚的药代动力学对于其在各个领域的应用至关重要。已进行研究以确定该化合物在体内的吸收、分布、代谢和排泄方式。这些研究对于制定与人体接触的产品安全使用指南至关重要 .

消费产品中的风险评估

溴氯酚在消费产品中的存在需要进行彻底的风险评估,以确保消费者的安全。对该化合物的毒代动力学研究有助于了解与暴露相关的风险,并制定家用和个人护理产品中使用的监管标准 .

安全和危害

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If it comes into contact with the skin, it is advised to wash with plenty of soap and water .

作用机制

Bromochlorophen, also known as 2,2’-Methylenebis(6-bromo-4-chlorophenol), Bromochlorophene, or Bromchlorophene, is a compound with significant sterilization and antibacterial properties . This article will delve into the various aspects of its mechanism of action.

Target of Action

Given its sterilization and antibacterial properties, it can be inferred that the compound likely interacts with bacterial cells .

Mode of Action

Its antibacterial activity suggests that it may interfere with bacterial cell processes, leading to cell death .

Biochemical Pathways

Given its antibacterial properties, it is likely that it interferes with essential biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

Bromochlorophen has been studied for its pharmacokinetic properties. In a study involving Sprague-Dawley rats, the compound was found to have a high oral approximate lethal dose (ALD) of 1,000 mg/kg in a single-dose toxicity study . The No Observed Adverse Effect Level (NOAEL) of Bromochlorophen was considered to be 250 mg/kg for both male and female rats after repeated oral administration for 28 days .

In terms of dermal absorption, the total dermal absorption rate of Bromochlorophen was found to be 7.42 ± 0.74% for a gel formulation and 1.5 ± 0.9% for a cream formulation . The dermal bioavailability of Bromochlorophen was determined as 12.20 ± 2.63% and 4.65 ± 0.60% for the gel and cream formulations, respectively .

Result of Action

The result of Bromochlorophen’s action is primarily seen in its antibacterial effects. It has shown good properties in sterilization and antibacterial activity and is widely used as a household chemical . In toxicity studies, Bromochlorophen showed no genotoxic effect .

属性

IUPAC Name |

2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHZVUFOINFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165596 | |

| Record name | Bromochlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15435-29-7 | |

| Record name | 2,2′-Methylenebis(6-bromo-4-chlorophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis(6-bromo-4-chlorophenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZV1D2GW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)